molecular formula C19H24N2O2S2 B14154057 1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea CAS No. 374092-45-2

1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea

Cat. No.: B14154057
CAS No.: 374092-45-2
M. Wt: 376.5 g/mol
InChI Key: LMDLYWVZOYMTET-UHFFFAOYSA-N
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Description

1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-ethoxybenzyl chloride with 2-mercaptoethylamine to form an intermediate, which is then reacted with 4-methoxyphenyl isothiocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols; reactions can be conducted in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include the inhibition of enzyme activity through the formation of stable complexes or the disruption of cellular processes by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Methoxyphenyl)ethyl]-3-(4-ethoxyphenyl)thiourea
  • 1-[2-(4-Ethoxyphenyl)ethyl]-3-(4-methoxyphenyl)thiourea
  • 1-[2-(4-Methoxyphenyl)methylsulfanyl]ethyl]-3-(4-ethoxyphenyl)thiourea

Uniqueness

1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups

Properties

CAS No.

374092-45-2

Molecular Formula

C19H24N2O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

1-[2-[(4-ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C19H24N2O2S2/c1-3-23-18-8-4-15(5-9-18)14-25-13-12-20-19(24)21-16-6-10-17(22-2)11-7-16/h4-11H,3,12-14H2,1-2H3,(H2,20,21,24)

InChI Key

LMDLYWVZOYMTET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CSCCNC(=S)NC2=CC=C(C=C2)OC

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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